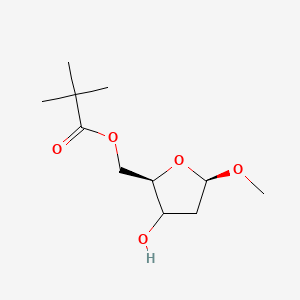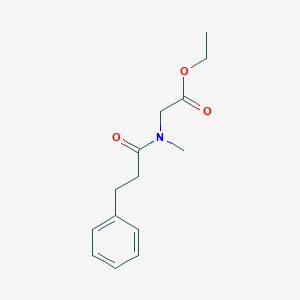
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is an organic compound characterized by the presence of a methylethoxy group and a trimethylsilyloxy group attached to a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl typically involves the reaction of a butyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Butyl derivative+Trimethylsilyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl can undergo various chemical reactions, including:
Oxidation: The methylethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The methylethoxy group can participate in various chemical reactions, facilitating the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Methylethoxy)butyl: Lacks the trimethylsilyloxy group, making it less versatile in certain reactions.
4-Trimethylsilyloxybutyl: Lacks the methylethoxy group, limiting its reactivity in specific applications.
4-(1-Methylethoxy)-4-hydroxybutyl: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is unique due to the presence of both the methylethoxy and trimethylsilyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H22O2Si |
|---|---|
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
trimethyl(1-propan-2-yloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
Clave InChI |
UKHWCRFUXCDFDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(OC(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


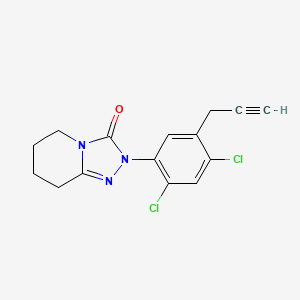

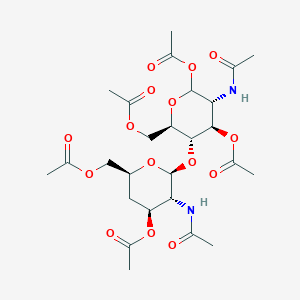
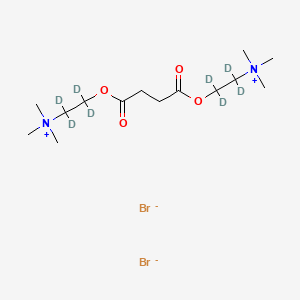
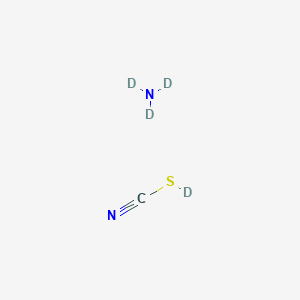
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)
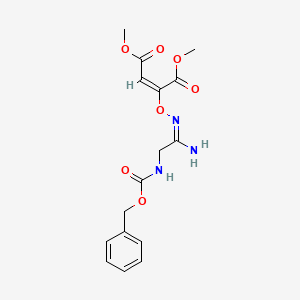

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
